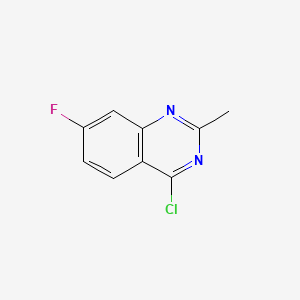

4-Chloro-7-fluoro-2-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYITXAMUKYQIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676396 | |

| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206694-32-7 | |

| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-7-fluoro-2-methylquinazoline - A Key Intermediate in Kinase Inhibitor Synthesis

CAS Number: 1206694-32-7

Introduction

4-Chloro-7-fluoro-2-methylquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a synthetic intermediate for the development of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways.[1][2] Aberrant signaling through these pathways is a hallmark of many cancers, making them important targets for therapeutic intervention. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Chloro-7-fluoro-2-methylquinazoline for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

While detailed experimental data for some physical properties of this specific intermediate are not widely published, the available information is summarized below.

| Property | Value | Reference |

| CAS Number | 1206694-32-7 | [3] |

| Molecular Formula | C₉H₆ClFN₂ | [3] |

| Molecular Weight | 196.61 g/mol | [3] |

| Appearance | Solid | |

| SMILES | ClC1=NC(C)=NC2=CC(F)=CC=C21 | |

| InChI | 1S/C9H6ClFN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 | |

| Storage Temperature | -20°C | [3] |

Safety Information

| Hazard Class | Description | Reference |

| Acute Toxicity | Oral: Category 4 (Harmful if swallowed) | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statement | P301 + P312 + P330 |

Proposed Synthesis Protocol

Step 1: Synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one

This step is adapted from the synthesis of similar 2-substituted quinazolinones.

-

Materials:

-

2-amino-4-fluorobenzoic acid

-

Acetic anhydride

-

Ammonium acetate

-

Glacial acetic acid

-

-

Procedure:

-

A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and acetic anhydride (1.2 equivalents) is heated at reflux for 1-2 hours.

-

The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude 2-acetylamino-4-fluorobenzoic acid is then mixed with ammonium acetate (5-10 equivalents) in glacial acetic acid.

-

The mixture is heated at reflux (around 120-140 °C) for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 7-fluoro-2-methylquinazolin-4(3H)-one.

-

Step 2: Chlorination to 4-Chloro-7-fluoro-2-methylquinazoline

This chlorination step is a common method for converting 4-quinazolinones to their 4-chloro derivatives.[1][4]

-

Materials:

-

7-fluoro-2-methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or N,N-Diethylaniline (catalytic amount)

-

-

Procedure:

-

A mixture of 7-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent), phosphorus oxychloride (5-10 equivalents), and a catalytic amount of N,N-dimethylaniline is prepared in a flask equipped with a reflux condenser.

-

The mixture is heated at reflux (around 110 °C) for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is then slowly and cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is then washed again with water and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford pure 4-Chloro-7-fluoro-2-methylquinazoline.

-

Role in Drug Development and Signaling Pathways

4-Chloro-7-fluoro-2-methylquinazoline is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for coupling with various anilines. This reaction is fundamental to the synthesis of a large class of 4-anilinoquinazoline derivatives, which are potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[5]

Below is a workflow diagram illustrating the role of 4-Chloro-7-fluoro-2-methylquinazoline as a synthetic intermediate.

Targeted Signaling Pathways

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of this pathway is a common driver of tumor growth. 4-Anilinoquinazoline derivatives synthesized from 4-Chloro-7-fluoro-2-methylquinazoline can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors derived from 4-Chloro-7-fluoro-2-methylquinazoline can also target VEGFR-2, thereby inhibiting tumor-associated angiogenesis.

Conclusion

4-Chloro-7-fluoro-2-methylquinazoline is a valuable synthetic intermediate for the construction of targeted anticancer agents. Its chemical reactivity, particularly at the C4 position, allows for the straightforward synthesis of 4-anilinoquinazoline derivatives that can potently and selectively inhibit key oncogenic drivers such as EGFR and VEGFR-2. This guide provides essential information for researchers utilizing this compound in their drug discovery programs, from its fundamental properties to its application in the synthesis of clinically relevant kinase inhibitors.

References

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-7-fluoroquinazoline synthesis - chemicalbook [chemicalbook.com]

Physicochemical Properties of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 4-Chloro-7-fluoro-2-methylquinazoline. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide combines established information with well-founded estimations based on structurally related compounds and Quantitative Structure-Activity Relationship (QSAR) models. Detailed experimental protocols for the determination of these key properties are also provided to facilitate further research and characterization.

Core Physicochemical Data

The fundamental molecular properties of 4-Chloro-7-fluoro-2-methylquinazoline have been established. These are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFN₂ | Sigma-Aldrich |

| Molecular Weight | 196.61 g/mol | Sigma-Aldrich |

Table 1: Core Physicochemical Data for 4-Chloro-7-fluoro-2-methylquinazoline.

Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Melting Point | 150 - 160 °C | Based on similar substituted quinazolines. |

| Boiling Point | > 300 °C | Extrapolated from related heterocyclic compounds. |

| Aqueous Solubility | Low | General characteristic of quinazoline derivatives. |

| pKa (most basic) | 2.0 - 3.0 | Based on the pKa of related quinazoline structures. |

| logP | 2.5 - 3.5 | Predicted based on QSAR models for similar compounds. |

Table 2: Estimated Physicochemical Properties of 4-Chloro-7-fluoro-2-methylquinazoline.

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical validation of the estimated properties, the following standard experimental methodologies are recommended.

Melting Point Determination

Method: Capillary Melting Point Method using a Mel-Temp apparatus or similar device.

Protocol:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is heated again at a slower rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

Method: Distillation Method.

Protocol:

-

A suitable quantity of the liquid compound is placed in a distillation flask.

-

The distillation apparatus is assembled with a condenser and a collection flask.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the boiling liquid, indicated by a stable temperature reading.

Aqueous Solubility Determination

Method: Shake-Flask Method.[1][2]

Protocol:

-

An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Method: Potentiometric Titration.[3][4][5]

Protocol:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

Method: Shake-Flask Method.[1][2][6][7]

Protocol:

-

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthetic Workflow

The synthesis of 4-Chloro-7-fluoro-2-methylquinazoline can be approached through a multi-step process, typical for quinazoline derivatives. A plausible synthetic route is outlined in the workflow diagram below. This represents a general strategy that may require optimization for this specific target molecule.

A plausible synthetic workflow for 4-Chloro-7-fluoro-2-methylquinazoline.

Potential Signaling Pathway Interaction

Quinazoline derivatives are widely recognized for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[8][9][10] While the specific biological activity of 4-Chloro-7-fluoro-2-methylquinazoline has not been extensively reported, it is plausible that it could act as an inhibitor of the EGFR signaling pathway, which is crucial in cell proliferation and survival. The diagram below illustrates a generalized EGFR signaling cascade and the potential point of inhibition by a quinazoline-based compound.

Generalized EGFR signaling pathway with potential inhibition by a quinazoline derivative.

This guide serves as a foundational resource for researchers working with 4-Chloro-7-fluoro-2-methylquinazoline. The provided data and protocols are intended to support further investigation into the precise physicochemical characteristics and biological activities of this compound. Experimental validation of the estimated properties is strongly encouraged.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scispace.com [scispace.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. brieflands.com [brieflands.com]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 4-Chloro-7-fluoro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation and confirmation of 4-Chloro-7-fluoro-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols for its characterization, and a summary of expected analytical data.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of research in drug development. The specific compound, 4-Chloro-7-fluoro-2-methylquinazoline, possesses a unique substitution pattern that makes it a valuable intermediate for the synthesis of more complex drug candidates. Accurate structural elucidation and confirmation are paramount to ensuring the quality and reproducibility of research involving this molecule.

This guide details the methodologies for synthesizing and unequivocally confirming the structure of 4-Chloro-7-fluoro-2-methylquinazoline through modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline

The synthesis of 4-Chloro-7-fluoro-2-methylquinazoline can be achieved through a multi-step process starting from commercially available 2-amino-4-fluorobenzoic acid. The key intermediate is 2,4-dichloro-7-fluoroquinazoline.

Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

A suspension of 2-amino-4-fluorobenzoic acid in water is treated with acetic acid, followed by the dropwise addition of a sodium cyanate solution. The reaction mixture is stirred and then made basic with sodium hydroxide. Subsequent acidification with concentrated hydrochloric acid precipitates the desired 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]

Synthesis of 2,4-dichloro-7-fluoroquinazoline

The 7-fluoroquinazoline-2,4(1H,3H)-dione is then refluxed with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline.[1] After the reaction is complete, excess POCl₃ is removed, and the residue is poured into an ice/water mixture to precipitate the 2,4-dichloro-7-fluoroquinazoline.[1]

Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline

Experimental Protocols

General Instrumentation

-

NMR Spectra: Recorded on a Bruker 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectra: Obtained on an Agilent 1100 LC-MS system using electrospray ionization (ESI).

-

Melting Points: Determined on an open capillary melting point apparatus and are uncorrected.

Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

-

To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).

-

Add a solution of sodium cyanate (105 g, 1.616 mol) in water (800 ml) dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium hydroxide (480 g, 12 mol) in small portions, maintaining the temperature at room temperature with cooling.

-

Acidify the mixture to a pH of approximately 4 by the dropwise addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]

Synthesis of 2,4-dichloro-7-fluoroquinazoline

-

A mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (500 ml) is refluxed overnight.[1]

-

Remove the majority of the POCl₃ by rotary evaporation.

-

Carefully pour the residue into a mixture of ice and water (approximately 4 L).

-

Collect the precipitate by filtration, wash with water, and dry under a vacuum to obtain 2,4-dichloro-7-fluoroquinazoline.[1]

Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline (Proposed)

-

Dissolve 2,4-dichloro-7-fluoroquinazoline (1 equivalent) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of trimethylaluminum (1.1 equivalents) in hexanes.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Structure Elucidation and Data Presentation

The structure of 4-Chloro-7-fluoro-2-methylquinazoline is confirmed through a combination of spectroscopic methods.

Predicted Spectroscopic Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₆ClFN₂ | |

| Molecular Weight | 196.61 g/mol |

Table 1: General Properties of 4-Chloro-7-fluoro-2-methylquinazoline.

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | ~ 2.8 | s | - |

| ~ 7.4-7.6 | m | - | |

| ~ 8.0-8.2 | m | - | |

| ¹³C NMR | ~ 25 | - | - |

| ~ 110-140 (Aromatic) | - | - | |

| ~ 150-165 (Heteroaromatic) | - | - |

Table 2: Predicted NMR Data for 4-Chloro-7-fluoro-2-methylquinazoline in CDCl₃. Note: These are predicted values based on analogous structures and require experimental verification.[2]

| m/z (relative intensity) | Proposed Fragment |

| 196/198 (M⁺/M⁺+2) | Molecular Ion |

| 161 | [M-Cl]⁺ |

| 181 | [M-CH₃]⁺ |

Table 3: Predicted Mass Spectrometry Fragmentation of 4-Chloro-7-fluoro-2-methylquinazoline. Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

X-ray Crystallography

While no crystallographic data for 4-Chloro-7-fluoro-2-methylquinazoline is publicly available, the crystal structure of its precursor, 2,4-dichloro-7-fluoroquinazoline, has been determined.[1] This data provides valuable insight into the planarity and bond angles of the quinazoline ring system.

| Parameter | Value for 2,4-dichloro-7-fluoroquinazoline |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| V (ų) | 823.59 (9) |

Table 4: Crystallographic Data for the Precursor 2,4-dichloro-7-fluoroquinazoline.[1]

Visualizations

Caption: Synthetic pathway for 4-Chloro-7-fluoro-2-methylquinazoline.

Caption: Workflow for the structure elucidation of 4-Chloro-7-fluoro-2-methylquinazoline.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, elucidation, and confirmation of the structure of 4-Chloro-7-fluoro-2-methylquinazoline. By following the detailed experimental protocols and utilizing the predictive data provided, researchers can confidently prepare and characterize this important heterocyclic compound for its application in drug discovery and development. The presented workflow emphasizes the necessity of rigorous analytical techniques to ensure the unambiguous structural assignment of novel chemical entities.

References

Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline from 2-amino-4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Chloro-7-fluoro-2-methylquinazoline, a key intermediate in pharmaceutical research, starting from 2-amino-4-fluorobenzoic acid. This document provides comprehensive experimental protocols, data summaries, and visual representations of the synthetic pathway to facilitate its application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 4-Chloro-7-fluoro-2-methylquinazoline from 2-amino-4-fluorobenzoic acid is typically achieved through a two-step process. The first step involves the cyclization of 2-amino-4-fluorobenzoic acid with acetic anhydride to form the intermediate 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with ammonia to yield 7-fluoro-2-methylquinazolin-4(3H)-one. The final step is the chlorination of the quinazolinone intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the desired 4-Chloro-7-fluoro-2-methylquinazoline. This common approach is adapted from established methods for synthesizing quinazolinone and chloroquinazoline derivatives.[1]

Caption: Overall synthetic scheme for 4-Chloro-7-fluoro-2-methylquinazoline.

Experimental Protocols

Step 1: Synthesis of 7-fluoro-2-methylquinazolin-4(3H)-one

This step involves the formation of the quinazolinone ring system from 2-amino-4-fluorobenzoic acid.

Materials:

-

2-amino-4-fluorobenzoic acid

-

Acetic anhydride

-

Ammonia solution (25%)

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated at reflux for 2-4 hours.

-

The reaction mixture is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol.

-

Aqueous ammonia solution (25%) is added dropwise to the ethanolic solution, and the mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is then heated at reflux for an additional 2-3 hours.

-

After cooling, the pH of the solution is adjusted to neutral with hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford 7-fluoro-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline

This final step introduces the chloro group at the 4-position of the quinazoline ring.

Materials:

-

7-fluoro-2-methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or other suitable inert solvent

-

Ice-water

-

Saturated sodium bicarbonate solution

Procedure:

-

To a suspension of 7-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent) in an inert solvent like toluene, a catalytic amount of DMF is added.

-

Phosphorus oxychloride (POCl₃) (2-4 equivalents) is added dropwise to the mixture at room temperature with stirring.

-

The reaction mixture is then heated to reflux (around 110°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and slowly quenched by pouring it into a stirred mixture of ice and water.

-

The aqueous mixture is neutralized with a saturated sodium bicarbonate solution, which results in the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-Chloro-7-fluoro-2-methylquinazoline. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 4-Chloro-7-fluoro-2-methylquinazoline.

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | 2-amino-4-fluorobenzoic acid | Acetic anhydride, Ammonia | Ethanol | Reflux | 4-7 |

| 2 | 7-fluoro-2-methylquinazolin-4(3H)-one | POCl₃, DMF (cat.) | Toluene | Reflux (~110) | 4-6 |

Table 2: Product Characterization and Yield

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield (%) |

| 7-fluoro-2-methylquinazolin-4(3H)-one | C₉H₇FN₂O | 178.16 | Off-white solid | 75-85 |

| 4-Chloro-7-fluoro-2-methylquinazoline | C₉H₆ClFN₂ | 196.61 | White to pale yellow solid | 80-90 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Concluding Remarks

This guide provides a robust and reproducible methodology for the synthesis of 4-Chloro-7-fluoro-2-methylquinazoline from 2-amino-4-fluorobenzoic acid. The described two-step process is based on well-established chemical transformations for analogous structures.[1][2][3] Adherence to the detailed experimental protocols and careful monitoring of the reaction progress are crucial for achieving high yields and purity of the final product. This compound serves as a valuable building block for the development of novel therapeutic agents, and this guide is intended to support such endeavors in the scientific community.

References

Spectroscopic Profile of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-7-fluoro-2-methylquinazoline. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry who require detailed structural and analytical information. This document presents available spectroscopic data, outlines general experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.

Molecular Structure and Properties

-

IUPAC Name: 4-Chloro-7-fluoro-2-methylquinazoline

-

CAS Number: 1206694-32-7

-

Molecular Formula: C₉H₆ClFN₂

-

Molecular Weight: 196.61 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-Chloro-7-fluoro-2-methylquinazoline. Due to the limited availability of published experimental data for this specific molecule, some data points are based on analyses of structurally similar compounds and theoretical predictions.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | dd | 1H | H-5 |

| ~7.5-7.7 | m | 1H | H-8 |

| ~7.3-7.5 | m | 1H | H-6 |

| ~2.8 | s | 3H | -CH₃ |

Note: Predicted values are based on general chemical shift ranges for similar quinazoline derivatives. Actual experimental values may vary.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-7 (C-F) |

| ~160 | C-4 (C-Cl) |

| ~155 | C-2 |

| ~150 | C-8a |

| ~128 | C-5 |

| ~125 | C-8 |

| ~120 | C-4a |

| ~115 | C-6 |

| ~25 | -CH₃ |

Note: Predicted values are based on known chemical shifts for substituted quinazolines. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1620-1600 | Strong | C=N stretch (quinazoline ring) |

| ~1580-1550 | Strong | C=C stretch (aromatic ring) |

| ~1250-1200 | Strong | C-F stretch |

| ~800-850 | Strong | C-Cl stretch |

Note: Predicted values are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 196 | [M]⁺ | Corresponding to the ³⁵Cl isotope |

| 198 | [M+2]⁺ | Corresponding to the ³⁷Cl isotope (approx. 32.5% intensity of M⁺) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. As specific protocols for 4-Chloro-7-fluoro-2-methylquinazoline are not available, the following are generalized procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-7-fluoro-2-methylquinazoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (2-5 seconds) and a significantly higher number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) are useful for determining the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4-Chloro-7-fluoro-2-methylquinazoline.

Caption: General Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility of 4-Chloro-7-fluoro-2-methylquinazoline

A thorough literature search did not yield specific quantitative or qualitative solubility data for 4-Chloro-7-fluoro-2-methylquinazoline in common organic solvents. However, general trends for quinazoline derivatives suggest that their solubility is influenced by the nature of the solvent and the temperature.[1][2] For many quinazoline-based compounds, N,N-dimethylformamide (DMF) has been noted as a solvent in which they exhibit good solubility.[2]

To facilitate future research and data collection, the following table has been prepared. Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table with their own findings.

Table 1: Solubility of 4-Chloro-7-fluoro-2-methylquinazoline in Common Organic Solvents

| Solvent Class | Solvent | Solubility ( g/100 mL) at 25°C |

| Alcohols | Methanol | Not available |

| Ethanol | Not available | |

| Isopropanol | Not available | |

| Ketones | Acetone | Not available |

| Methyl Ethyl Ketone | Not available | |

| Esters | Ethyl Acetate | Not available |

| Ethers | Diethyl Ether | Not available |

| Tetrahydrofuran (THF) | Not available | |

| 1,4-Dioxane | Not available | |

| Hydrocarbons | Hexane | Not available |

| Toluene | Not available | |

| Amides | N,N-Dimethylformamide (DMF) | Not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not available |

| Chlorinated | Dichloromethane (DCM) | Not available |

| Chloroform | Not available |

Experimental Protocols for Solubility Determination

The following section details a reliable and widely used method for determining the solubility of crystalline organic compounds.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[2]

Objective: To determine the mass of a solute that can dissolve in a given volume of solvent to form a saturated solution at a specified temperature.

Materials:

-

4-Chloro-7-fluoro-2-methylquinazoline

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Chloro-7-fluoro-2-methylquinazoline to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of vial with dried solute) - (Mass of empty vial)] / (Volume of filtered aliquot in mL) * 100

-

Representative Experimental Workflow: Synthesis of a Related Quinazoline

As no specific signaling pathways involving 4-Chloro-7-fluoro-2-methylquinazoline were identified, a representative synthetic workflow for a structurally similar compound, 4-chloro-7-fluoro-6-nitroquinazoline, is provided below.[3] This illustrates a logical sequence of chemical transformations common in the synthesis of quinazoline derivatives.

Caption: Synthetic pathway for 4-chloro-7-fluoro-6-nitroquinazoline.

Conclusion

While the precise solubility of 4-Chloro-7-fluoro-2-methylquinazoline in various organic solvents remains to be quantitatively determined, this guide provides the necessary framework for researchers to conduct these essential measurements. The detailed gravimetric protocol offers a robust method for obtaining accurate and reproducible solubility data. The provided synthetic workflow serves as a valuable illustration of the chemical logic employed in the preparation of related quinazoline compounds. It is anticipated that this technical guide will serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the effective utilization of 4-Chloro-7-fluoro-2-methylquinazoline in their research endeavors.

References

Purity analysis of 4-Chloro-7-fluoro-2-methylquinazoline

An In-depth Technical Guide to the Purity Analysis of 4-Chloro-7-fluoro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-fluoro-2-methylquinazoline is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.[1][2] This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of 4-Chloro-7-fluoro-2-methylquinazoline. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with illustrative data presented in structured tables and workflows. This guide is intended to assist researchers and quality control professionals in establishing robust analytical methods for impurity profiling.

Introduction to Impurity Profiling

Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances.[3] Regulatory agencies require strict control over impurities, which can be classified as organic, inorganic, or residual solvents.[1][4] Organic impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1] A thorough understanding of the potential impurity profile is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[2]

Analytical Methodologies for Purity Analysis

A multi-faceted analytical approach is recommended for the comprehensive purity analysis of 4-Chloro-7-fluoro-2-methylquinazoline, employing chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification of the main component and the detection of non-volatile organic impurities. A reversed-phase HPLC method is proposed for this analysis.[5]

2.1.1. Experimental Protocol for HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

-

Column: C18, 5 µm, 4.6 x 250 mm.[5]

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[5]

2.1.2. Data Presentation: HPLC Purity Analysis

| Peak ID | Retention Time (min) | Peak Area (%) | Possible Identity |

| 1 | 3.5 | 0.08 | Starting Material Impurity |

| 2 | 5.2 | 0.12 | By-product 1 |

| 3 | 7.8 | 99.75 | 4-Chloro-7-fluoro-2-methylquinazoline |

| 4 | 9.1 | 0.05 | By-product 2 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

2.2.1. Experimental Protocol for GC-MS Analysis

-

Instrumentation: A standard GC-MS system.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

2.2.2. Data Presentation: GC-MS Impurity Analysis

| Peak ID | Retention Time (min) | m/z of Major Fragments | Possible Identity |

| 1 | 8.2 | 196, 161, 134 | 4-Chloro-7-fluoro-2-methylquinazoline |

| 2 | 6.5 | 154, 127 | Potential Starting Material |

| 3 | 9.8 | 212, 177 | Potential Dimerization By-product |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the main component and any significant impurities. Both ¹H and ¹³C NMR should be performed.

2.3.1. Experimental Protocol for NMR Analysis

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of CDCl₃.

-

¹H NMR: Acquire with a 30° pulse and a 2-second relaxation delay.

-

¹³C NMR: Acquire with proton broadband decoupling.

2.3.2. Data Presentation: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | dd | 1H | H-5 |

| 7.60 | dd | 1H | H-8 |

| 7.30 | ddd | 1H | H-6 |

| 2.80 | s | 3H | -CH₃ |

Visualization of Workflows

HPLC Purity Analysis Workflow

References

Navigating the Stability of 4-Chloro-7-fluoro-2-methylquinazoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 4-Chloro-7-fluoro-2-methylquinazoline, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data to ensure the integrity and reliability of this compound in experimental settings.

Core Chemical Properties and Storage Recommendations

4-Chloro-7-fluoro-2-methylquinazoline is a halogenated quinazoline derivative with a molecular formula of C₉H₆ClFN₂ and a molecular weight of 196.61 g/mol . It typically presents as a light yellow to yellow solid. The inherent reactivity of the chloro-quinazoline core necessitates stringent storage conditions to prevent degradation and ensure the compound's purity over time.

Based on information from multiple chemical suppliers, a consistent set of storage recommendations has been established to maintain the long-term stability of 4-Chloro-7-fluoro-2-methylquinazoline. These conditions are critical for preserving the compound's chemical integrity and ensuring the reproducibility of experimental results.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[1][2] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects against oxidative and moisture-mediated degradation. |

| Light Exposure | Store in the dark | Prevents photolytic decomposition, a common degradation pathway for related heterocyclic compounds. |

| Container | Tightly sealed vial | Prevents exposure to atmospheric moisture and oxygen. |

For optimal recovery of this solid compound, it is recommended to centrifuge the original vial before opening the cap.[1][2]

Anticipated Chemical Stability Profile

While specific, long-term stability studies on 4-Chloro-7-fluoro-2-methylquinazoline are not extensively published, the chemical behavior of the quinazoline scaffold provides a strong indication of its stability profile. The quinazoline ring is generally robust; however, the chloro-substituent at the 4-position represents a potential site for nucleophilic substitution, and the overall structure can be susceptible to degradation under forced conditions.

pH-Dependent Stability

Quinazoline derivatives are known to exhibit pH-dependent stability. The 4-chloro group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to the formation of the corresponding quinazolinone.

-

Acidic Conditions: In the presence of strong acids and heat, the chloro group can be hydrolyzed to a hydroxyl group, forming 7-fluoro-2-methylquinazolin-4(3H)-one.

-

Alkaline Conditions: Similarly, strong alkaline conditions can promote the hydrolysis of the 4-chloro substituent.

-

Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

Oxidative and Photolytic Stability

Exposure to oxidative agents and light are potential degradation pathways for many complex organic molecules, including quinazoline derivatives.

-

Oxidative Degradation: While the quinazoline core is relatively stable to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation byproducts.

-

Photostability: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light. It is crucial to protect 4-Chloro-7-fluoro-2-methylquinazoline from light to prevent photolytic decomposition.

Experimental Protocols for Stability Assessment

To ensure the integrity of 4-Chloro-7-fluoro-2-methylquinazoline in research applications, it is imperative to conduct thorough stability studies. The following section outlines a representative experimental protocol for a forced degradation study, designed to identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Forced Degradation Protocol

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for understanding the intrinsic stability of a drug substance.

Detailed Methodologies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 4-Chloro-7-fluoro-2-methylquinazoline in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M hydrochloric acid. Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M sodium hydroxide. Incubate at 60°C for specified time points. Withdraw aliquots, neutralize with 0.1 M hydrochloric acid, and dilute for analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for specified time points. Dilute the samples for HPLC analysis. |

| Thermal Degradation | Subject the solid compound to dry heat at 80°C for a defined period (e.g., 24, 48, 72 hours). Also, prepare a solution of the compound in a suitable solvent and expose it to the same temperature. Analyze the samples at various time intervals. |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep control samples in the dark. Analyze both light-exposed and dark control samples. |

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry (MS) for identification of degradation products.

-

Column Temperature: 30°C.

Relevance in Drug Discovery: A Potential Kinase Inhibitor

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as kinase inhibitors. Many approved drugs targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, feature a quinazoline core. These pathways are critical in cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Given its structure, 4-Chloro-7-fluoro-2-methylquinazoline is a valuable intermediate for the synthesis of potential inhibitors of these pathways. An understanding of its stability is therefore paramount for its use in the development of novel therapeutics.

Conclusion

4-Chloro-7-fluoro-2-methylquinazoline is a compound of significant interest in drug discovery. Its chemical stability is paramount to its successful application. This guide recommends storage at -20°C under an inert atmosphere and protected from light . A comprehensive forced degradation study, employing a stability-indicating HPLC method, is essential to fully characterize its degradation profile. The insights gained from such studies will not only ensure the quality of the compound but also aid in the development of stable and effective novel therapeutics. Researchers are strongly advised to implement these guidelines to maintain the integrity of their research and development endeavors.

References

A Technical Guide to 4-Chloro-7-fluoro-2-methylquinazoline: Sourcing, Synthesis, and Application in Drug Discovery

Introduction: 4-Chloro-7-fluoro-2-methylquinazoline is a halogenated quinazoline derivative that serves as a pivotal chemical intermediate in the synthesis of pharmacologically active molecules. Its structural features make it a valuable building block for developing targeted therapies, particularly in the field of oncology. The quinazoline scaffold is central to numerous kinase inhibitors, where the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, enabling the attachment of various functional groups to modulate biological activity. This guide offers an in-depth overview of commercial suppliers, synthesis protocols, and the compound's application in targeting key signaling pathways for researchers and professionals in drug development.

Commercial Sourcing and Specifications

High-purity 4-Chloro-7-fluoro-2-methylquinazoline is available from several specialized chemical suppliers. The quality and characterization of the material are critical for reproducible results in research and development. Key specifications from various vendors are summarized below.

| Parameter | United States Biological [1] | Sigma-Aldrich (Merck) | Other Lab Suppliers [2] |

| CAS Number | 1206694-32-7 | 1206694-32-7 | 1206694-32-7 |

| Molecular Formula | C₉H₆ClFN₂ | C₉H₆ClFN₂ | C₉H₆ClFN₂ |

| Molecular Weight | 196.61 g/mol | 196.61 g/mol | 196.6 g/mol |

| Purity | Highly Purified | Not specified | ≥ 97% |

| Available Quantities | 100 mg, 250 mg | 5 mg | 1 gram |

| MDL Number | - | MFCD12024899 | - |

| Storage Temperature | -20°C | Room Temperature | Room Temperature |

Synthesis and Purification Protocols

The synthesis of 4-chloroquinazolines typically involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination of the resulting quinazolinone intermediate. The following sections detail a representative synthetic workflow and experimental procedure based on established chemical literature for analogous structures.

Synthetic Workflow Overview

The logical progression from starting materials to the final high-purity product involves several distinct stages. The initial cyclization forms the core quinazolinone ring, which is then activated by chlorination. Subsequent purification is essential to remove reagents and byproducts.

References

Methodological & Application

Synthetic Routes for 4-Chloro-7-fluoro-2-methylquinazoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 4-Chloro-7-fluoro-2-methylquinazoline derivatives, key intermediates in the development of various pharmacologically active compounds. The protocols outlined below are based on established chemical transformations and offer a practical guide for the synthesis and characterization of these important molecules.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of medicinal chemistry research. The 4-Chloro-7-fluoro-2-methylquinazoline scaffold, in particular, serves as a crucial building block for the synthesis of targeted therapies. This document details a reliable two-step synthetic pathway to access this key intermediate, starting from commercially available 2-amino-4-fluorobenzoic acid.

Overall Synthetic Scheme

The synthesis of 4-Chloro-7-fluoro-2-methylquinazoline is achieved through a two-step process. The first step involves the formation of the quinazolinone ring system via the cyclocondensation of 2-amino-4-fluorobenzoic acid with acetic anhydride, followed by treatment with an ammonia source. The subsequent step is the chlorination of the resulting 7-fluoro-2-methylquinazolin-4(3H)-one at the 4-position using a chlorinating agent such as phosphorus oxychloride.

Caption: Overall synthetic workflow for 4-Chloro-7-fluoro-2-methylquinazoline.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one

This procedure involves the initial formation of a benzoxazinone intermediate, which is then converted to the quinazolinone without isolation.

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Acetic anhydride

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of 2-amino-4-fluorobenzoic acid (1.0 eq) and acetic anhydride (3.0 eq) is heated at reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and formation of the intermediate, 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

-

After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure.

-

To the crude benzoxazinone intermediate, ammonium acetate (5.0 eq) and glacial acetic acid are added.

-

The reaction mixture is heated at reflux for 4-6 hours. TLC should be used to monitor the conversion to the desired quinazolinone.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

The solid is dried under vacuum to afford 7-fluoro-2-methylquinazolin-4(3H)-one as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline

This step involves the chlorination of the 4-position of the quinazolinone ring.

Materials:

-

7-Fluoro-2-methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene, anhydrous

Procedure:

-

To a suspension of 7-fluoro-2-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene, N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added.

-

The mixture is stirred at room temperature for 10-15 minutes.

-

Phosphorus oxychloride (POCl₃) (2.0 eq) is added dropwise to the suspension at 0 °C (ice bath).

-

The reaction mixture is then heated to 80-90 °C and stirred for 3-5 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the excess toluene and POCl₃ are removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-Chloro-7-fluoro-2-methylquinazoline. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 7-Fluoro-2-methylquinazolin-4(3H)-one | C₉H₇FN₂O | 178.16 | White solid | 75-85 | 245-248 | ¹H NMR: Signals corresponding to aromatic protons and a methyl group. |

| 4-Chloro-7-fluoro-2-methylquinazoline | C₉H₆ClFN₂ | 196.61 | Off-white solid | 65-75 | 110-113 | ¹H NMR (CDCl₃): δ 8.16 (dd, J=8.8, 6.0 Hz, 1H), 7.55 (dd, J=9.6, 2.4 Hz, 1H), 7.40 (ddd, J=8.8, 8.8, 2.4 Hz, 1H), 2.85 (s, 3H).[1] MS (ESI): m/z 197.0 [M+H]⁺. |

Yields are typical and may vary depending on reaction scale and optimization.

Logical Workflow for Synthesis

Caption: Detailed workflow for the synthesis of 4-Chloro-7-fluoro-2-methylquinazoline.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-7-fluoro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 4-Chloro-7-fluoro-2-methylquinazoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in numerous biologically active compounds. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functionalities, leading to the generation of diverse compound libraries for drug discovery.

Introduction

The 4-chloro-7-fluoro-2-methylquinazoline core is a key intermediate in the synthesis of various therapeutic agents. The electron-withdrawing nature of the quinazoline ring system, coupled with the activating effect of the chlorine atom at the C4 position, facilitates nucleophilic displacement. The fluorine atom at the C7 position can also modulate the electronic properties of the molecule and provide a site for further functionalization or act as a bioisostere for a hydrogen atom, potentially enhancing metabolic stability and binding interactions with biological targets. These characteristics make 4-Chloro-7-fluoro-2-methylquinazoline an attractive starting material for the development of kinase inhibitors, anticancer agents, and other therapeutics.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution of 4-Chloro-7-fluoro-2-methylquinazoline with various nucleophiles. The data is compiled based on established methodologies for similar 4-chloroquinazoline derivatives and serves as a guideline for reaction optimization.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile (1.2 eq) | Solvent | Base (optional) | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aniline | Isopropanol | - | 80 | 4-6 | 85-95 |

| 3-Chloroaniline | n-Butanol | - | 120 | 6-8 | 80-90 |

| 4-Methoxyaniline | Acetonitrile | K₂CO₃ (2.0 eq) | 80 | 3-5 | 90-98 |

| N-Methylpiperazine | Ethanol | Et₃N (2.0 eq) | 78 | 2-4 | 88-96 |

| Morpholine | Dioxane | - | 100 | 4-6 | 85-92 |

| Benzylamine | Tetrahydrofuran | - | 65 | 5-7 | 82-90 |

Table 2: Reaction with Oxygen and Sulfur Nucleophiles

| Nucleophile (1.5 eq) | Solvent | Base (2.0 eq) | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | Dimethylformamide | K₂CO₃ | 100 | 8-12 | 70-85 |

| Sodium Methoxide | Methanol | - | 65 | 2-4 | 80-90 |

| Thiophenol | Acetonitrile | Cs₂CO₃ | 80 | 3-5 | 85-95 |

| Sodium thiomethoxide | Dimethylformamide | - | 25 | 1-2 | 90-98 |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions of 4-Chloro-7-fluoro-2-methylquinazoline.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles (Conventional Heating)

This protocol describes a general method for the reaction of 4-Chloro-7-fluoro-2-methylquinazoline with primary and secondary amines.

Materials:

-

4-Chloro-7-fluoro-2-methylquinazoline

-

Amine nucleophile (e.g., aniline, N-methylpiperazine)

-

Anhydrous solvent (e.g., isopropanol, ethanol, dioxane)

-

Base (e.g., K₂CO₃, Et₃N), if required

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-Chloro-7-fluoro-2-methylquinazoline (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., 5-10 mL of isopropanol per mmol of chloroquinazoline).

-

Add the amine nucleophile (1.2 eq).

-

If required, add a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Attach a reflux condenser and heat the reaction mixture to the desired temperature (refer to Table 1) with stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Reaction with Anilines

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

-

4-Chloro-7-fluoro-2-methylquinazoline

-

Aniline derivative

-

Microwave-safe reaction vial with a snap cap

-

Microwave reactor

-

Appropriate solvent (e.g., ethanol, isopropanol/water mixture)

Procedure:

-

In a microwave reaction vial, combine 4-Chloro-7-fluoro-2-methylquinazoline (1.0 eq) and the aniline derivative (1.2 eq).

-

Add a suitable solvent (e.g., 2-3 mL of ethanol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol outlines the reaction with sulfur-based nucleophiles.

Materials:

-

4-Chloro-7-fluoro-2-methylquinazoline

-

Thiol nucleophile (e.g., thiophenol)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Base (e.g., Cs₂CO₃, K₂CO₃)

-

Schlenk flask or a round-bottom flask equipped with a nitrogen inlet

-

Magnetic stirrer with heating

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-7-fluoro-2-methylquinazoline (1.0 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Add the anhydrous solvent (e.g., acetonitrile).

-

Add the thiol nucleophile (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (refer to Table 2) and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the desired product.

Visualizations

Reaction Scheme

Caption: General scheme for nucleophilic substitution.

Experimental Workflow

Caption: Typical experimental workflow.

Signaling Pathway Context

Caption: Inhibition of kinase signaling.

Application Notes and Protocols for the Use of 4-Chloro-7-fluoro-2-methylquinazoline in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-7-fluoro-2-methylquinazoline as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2][3] Compounds like gefitinib, erlotinib, and lapatinib feature the 4-anilinoquinazoline pharmacophore, which effectively targets the ATP-binding site of kinases such as EGFR and VEGFR.[4][5] The specific intermediate, 4-Chloro-7-fluoro-2-methylquinazoline, offers synthetic handles at the C4 and C7 positions for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The chloro substituent at the C4 position is readily displaced by nucleophiles, such as anilines, to form the critical 4-anilino linkage. The fluoro group at the C7 position, while generally less reactive than the C4-chloro group, can be substituted under specific conditions to introduce further diversity.

Kinase Signaling Pathways

EGFR and VEGFR are key receptor tyrosine kinases (RTKs) that regulate cellular processes critical for tumor growth and progression, including proliferation, angiogenesis, and metastasis.[6] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Small molecule inhibitors based on the 4-anilinoquinazoline scaffold act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting these oncogenic signals.

Figure 1: Simplified EGFR and VEGFR signaling pathways and the inhibitory action of 4-anilinoquinazoline derivatives.

Experimental Protocols

The following protocols describe the synthesis of a representative kinase inhibitor from 4-Chloro-7-fluoro-2-methylquinazoline.

Protocol 1: Synthesis of 4-((3-Bromophenyl)amino)-7-fluoro-2-methylquinazoline

This protocol details the nucleophilic aromatic substitution reaction at the C4 position.

Workflow:

Figure 2: Experimental workflow for the synthesis of 4-((3-Bromophenyl)amino)-7-fluoro-2-methylquinazoline.

Materials:

-

4-Chloro-7-fluoro-2-methylquinazoline

-

3-Bromoaniline

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a solution of 4-Chloro-7-fluoro-2-methylquinazoline (1.0 eq) in isopropanol, add 3-bromoaniline (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold isopropanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4-((3-bromophenyl)amino)-7-fluoro-2-methylquinazoline.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of representative quinazoline-based kinase inhibitors against EGFR and VEGFR-2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Q-Br-F | EGFR | 50-150 | Gefitinib | 20-50 |

| Q-Br-F | VEGFR-2 | 100-300 | Sorafenib | 50-100 |

| Q-CN-F | EGFR | 30-100 | Erlotinib | 10-30 |

| Q-CN-F | VEGFR-2 | 80-250 | Vandetanib | 40-80 |

Note: The IC50 values for the representative compound "Q-Br-F" (4-((3-Bromophenyl)amino)-7-fluoro-2-methylquinazoline) and "Q-CN-F" (a conceptual analog with a cyano group) are estimated based on structure-activity relationships of similar quinazoline inhibitors and are provided for illustrative purposes. Actual values would need to be determined experimentally.

Conclusion

4-Chloro-7-fluoro-2-methylquinazoline is a versatile and valuable building block for the synthesis of potent kinase inhibitors targeting key oncogenic pathways. The straightforward synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting material for drug discovery and development programs focused on novel cancer therapeutics. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this promising scaffold.

References

- 1. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 2. benchchem.com [benchchem.com]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

Application Notes and Protocols for 4-Chloro-7-fluoro-2-methylquinazoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Chloro-7-fluoro-2-methylquinazoline (CAS No. 1206694-32-7) as a key intermediate in the synthesis of kinase inhibitors for potential therapeutic use. Detailed synthetic protocols and data on the biological activity of its derivatives are presented to facilitate its use in drug discovery and development.

Introduction